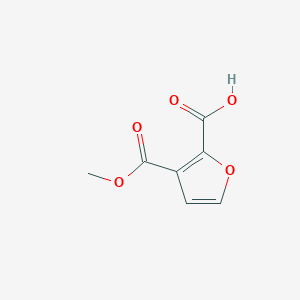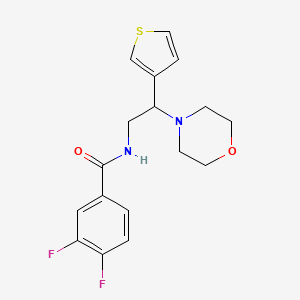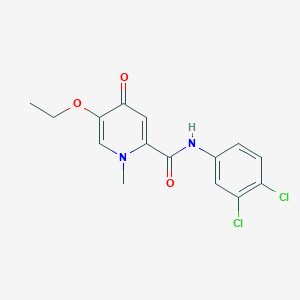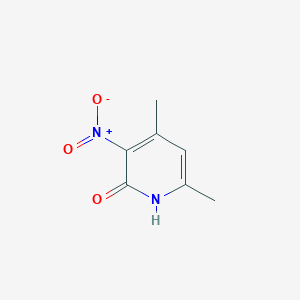
3-(Methoxycarbonyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to 3-(Methoxycarbonyl)furan-2-carboxylic acid, often involves reactions that are initiated by the addition of nucleophiles on activated double bonds in the furan rings. For instance, 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans can be prepared from ethyl acetoacetate and α-bromo carboxylic acid chlorides. These compounds undergo various reactions, including ring opening and decarboxylation under specific conditions, indicating the versatility of furan derivatives in synthetic chemistry (Rijke & Boelens, 1973).
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their chemical behavior. For this compound, the presence of the methoxycarbonyl group influences the electronic distribution within the molecule, which can affect its reactivity. Computational chemistry studies, such as those involving methoxyfurans, provide insights into their thermochemical properties, including enthalpies, entropies, and heat capacities. These studies reveal the impact of substituents on the stability and reactivity of the furan ring (Hudzik & Bozzelli, 2010).
Chemical Reactions and Properties
Furan derivatives undergo a wide range of chemical reactions, reflecting their diverse chemical properties. For example, they participate in cascade carboxylative annulation reactions to form complex structures such as benzo[b]furan-3-carboxylic acids. These reactions involve the formation of new bonds and demonstrate the reactivity of furan derivatives towards nucleophilic and electrophilic agents (Liao, Smith, Fathi, & Yang, 2005).
Scientific Research Applications
Anticancer and Antiangiogenic Activity
3-(Methoxycarbonyl)furan-2-carboxylic acid derivatives have shown promising results in cancer research. Notably, compounds with a methoxycarbonyl group have exhibited significant anticancer and antiangiogenic activities. For instance, certain derivatives demonstrated potent inhibition of cancer cell growth at nanomolar concentrations, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting both in vitro and in vivo potent vascular disrupting properties derived from their effects on vascular endothelial cells. This highlights their potential as therapeutic agents for cancer treatment (Romagnoli et al., 2015).
Chemical Synthesis and Reactions
This compound and its derivatives are involved in various chemical synthesis and reaction processes. Studies have described the preparation of such compounds under specific conditions and detailed their behavior with different nucleophiles. These reactions often lead to the formation of new compounds, showcasing the versatility of these furan derivatives in organic synthesis and their potential applications in developing novel materials or pharmaceuticals (Rijke & Boelens, 1973).
Biocatalytic Production
The biocatalytic production of furan carboxylic acids, including this compound derivatives, has been explored for industrial applications. Innovative methods involving genetically engineered microorganisms, such as Escherichia coli, have been developed. These methods capitalize on the microorganisms' ability to efficiently convert raw materials into valuable furan carboxylic acids, indicating potential applications in biofuels, pharmaceuticals, and other chemical industries (Zhang et al., 2020).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . More research is needed to identify the specific targets of this compound.
Mode of Action
Furan derivatives have been used in Suzuki–Miyaura cross-coupling reactions , which suggests that this compound might interact with its targets through a similar mechanism
Biochemical Pathways
The biochemical pathways affected by 3-(Methoxycarbonyl)furan-2-carboxylic acid are currently unknown. Given the broad range of activities exhibited by furan derivatives , it is likely that multiple pathways could be affected. More research is needed to elucidate these pathways and their downstream effects.
Result of Action
Furan derivatives have been associated with a variety of therapeutic benefits, including antibacterial, antifungal, and antiviral activities . .
properties
IUPAC Name |
3-methoxycarbonylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-7(10)4-2-3-12-5(4)6(8)9/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULAGCQNPNLHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23268-41-9 |
Source


|
| Record name | 3-(methoxycarbonyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)


![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)
![2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2493074.png)

![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)
![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2493082.png)

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)
![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)
![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)